An In-depth Technical Guide to the Chemical and Biological Properties of Cyanomaclurin
An In-depth Technical Guide to the Chemical and Biological Properties of Cyanomaclurin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanomaclurin is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants. It is most notably isolated from species of the Artocarpus genus, such as Artocarpus heterophyllus (jackfruit). This document provides a comprehensive overview of the chemical structure, biological activities, and relevant experimental methodologies associated with cyanomaclurin, tailored for a scientific audience. All quantitative data is presented in structured tables, and key biological pathways are visualized to facilitate a deeper understanding of its mechanism of action.
Chemical Structure and Properties
Cyanomaclurin possesses a unique and complex tetracyclic structure. Its systematic IUPAC name is (1S,9R)-8,16-dioxatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadeca-2,4,6,10(15),11,13-hexaene-3,5,13,17-tetrol.[1] The key chemical identifiers and properties of cyanomaclurin are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₆ | [1] |
| Molecular Weight | 288.25 g/mol | [1] |
| IUPAC Name | (1S,9R)-8,16-dioxatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadeca-2,4,6,10(15),11,13-hexaene-3,5,13,17-tetrol | [1] |
| SMILES | C1=CC2=C(C=C1O)O[C@@H]3C([C@@H]2OC4=CC(=CC(=C34)O)O)O | [1] |
| InChI | InChI=1S/C15H12O6/c16-6-1-2-8-10(4-6)20-15-12-9(18)3-7(17)5-11(12)21-14(8)13(15)19/h1-5,13-19H/t13?,14-,15+/m1/s1 | [1] |
| CAS Number | 10020-68-5 | |
| Appearance | Not explicitly found in search results | |
| Solubility | Not explicitly found in search results |
Biological Activity and Quantitative Data
Cyanomaclurin has been investigated for several biological activities, with its antimicrobial properties being quantitatively documented.
Antimicrobial Activity
Cyanomaclurin has demonstrated moderate antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.
| Organism | MIC (µg/mL) | Reference |
| Streptococcus pyogenes | 15.6 | |
| Staphylococcus epidermidis | 15.6 |
Other Potential Biological Activities
While quantitative data for cyanomaclurin is limited in the available literature, studies on extracts from Artocarpus heterophyllus and related flavonoids suggest potential for other bioactivities:
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Antioxidant Activity: Flavonoids are well-known for their antioxidant properties. It is plausible that cyanomaclurin also possesses antioxidant capabilities, though specific quantitative data from assays such as DPPH, ABTS, or FRAP are not currently available in the reviewed literature.
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Anticancer Activity: Some flavonoids from Artocarpus heterophyllus have been shown to have synergistic effects with anticancer drugs.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for the types of assays in which cyanomaclurin has been evaluated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
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Preparation of Bacterial Inoculum: A pure culture of the test organism is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The inoculum is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
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Preparation of Cyanomaclurin Dilutions: A stock solution of cyanomaclurin is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
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Inoculation and Incubation: Each well containing the diluted cyanomaclurin is inoculated with the standardized bacterial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are also included. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
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Determination of MIC: The MIC is determined as the lowest concentration of cyanomaclurin at which there is no visible growth of the bacteria.
Biosynthesis of Flavonoids in Artocarpus
Cyanomaclurin, as a flavonoid, is synthesized in plants through the well-established phenylpropanoid and flavonoid biosynthesis pathways. The following diagram illustrates the general pathway leading to the core flavonoid structure, from which cyanomaclurin is derived through further enzymatic modifications.
Caption: Generalized flavonoid biosynthesis pathway.
Conclusion
Cyanomaclurin is a structurally interesting flavonoid with documented antimicrobial activity. While its full biological potential is still under investigation, its presence in widely consumed fruits like jackfruit and the activities of related flavonoids suggest that it warrants further study. This guide provides a foundational understanding of its chemical nature and biological context. Future research should focus on obtaining more extensive quantitative data on its biological activities, elucidating its precise biosynthetic pathway, and developing efficient synthetic routes to enable more in-depth pharmacological evaluation.
